![molecular formula C14H11Br2N B1268581 3,6-Dibromo-9-ethylcarbazole CAS No. 33255-13-9](/img/structure/B1268581.png)
3,6-Dibromo-9-ethylcarbazole
Overview
Description
3,6-Dibromo-9-ethylcarbazole (DBEC) is a synthetic aromatic compound with a wide range of applications in the scientific research field. It is a compound of bromine and ethylcarbazole, and it is a derivative of carbazole. DBEC is used as a reagent, a reagent intermediate, and a chromogenic reagent for various applications in the scientific research field. It is also used as a fluorescent marker for the detection of various biomolecules.
Scientific Research Applications
Organic Electronics
The global demand for energy and the limited supply of fossil fuels have increased the need for renewable, low-cost energy sources . Organic electronics, including devices that use “3,6-Dibromo-9-ethylcarbazole”, have shown great promise for applications in lighting, power, and circuitry . The performance of these organic devices is rapidly improving and already surpassing that of amorphous silicon-based counterparts .
Opto-Electronic Applications
“3,6-Dibromo-9-ethylcarbazole” is used in the synthesis of polymers for opto-electronic applications . These polymers are desirable due to their allowance for the fabrication of flexible, lightweight, and potentially inexpensive devices .
Organic Light-Emitting Diodes (OLEDs)
Polymers containing “3,6-Dibromo-9-ethylcarbazole” are widely studied for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These properties make them ideal for use in organic light-emitting diodes (OLEDs) .
Organic Thin Film Transistors
The high charge carrier mobility of “3,6-Dibromo-9-ethylcarbazole” makes it a suitable material for organic thin film transistors .
Organic Photovoltaics (OPVs)
“3,6-Dibromo-9-ethylcarbazole” is used in the development of organic photovoltaics (OPVs) . The HOMO and LUMO levels of organic conducting polymers can be tuned by introducing various substituents to the core or pendant chain of the polymer .
Donor-Acceptor Architectures
The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances . “3,6-Dibromo-9-ethylcarbazole” is used in these architectures due to its high electron-donating property .
properties
IUPAC Name |
3,6-dibromo-9-ethylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBJRMVGNVDUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348189 | |
Record name | 3,6-Dibromo-9-ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-9-ethylcarbazole | |
CAS RN |
33255-13-9 | |
Record name | 3,6-Dibromo-9-ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DIBROMO-9-ETHYLCARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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